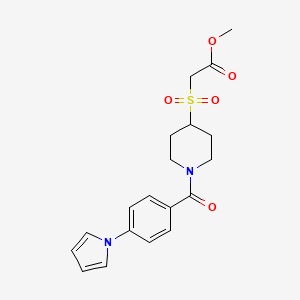

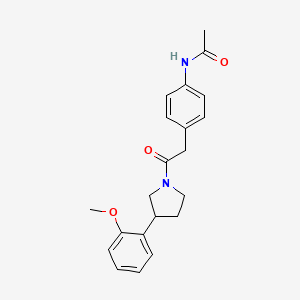

![molecular formula C20H18FN5O B2720521 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide CAS No. 1421533-10-9](/img/structure/B2720521.png)

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide” is a chemical compound that is used in scientific research. It contains a pyrrolidine ring, a pyridazinone ring, and a fluorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyridazinone rings, followed by the attachment of the fluorophenyl group . The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out .Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . The pyridazinone ring is a six-membered ring with two nitrogen atoms . The fluorophenyl group contains a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrrolidine and pyridazinone rings, as well as the fluorine atom in the fluorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitrogen and fluorine atoms, as well as the structure of the pyrrolidine and pyridazinone rings .Aplicaciones Científicas De Investigación

Structural Analysis and Co-crystal Formation

Research into the interactions and structural landscape of isonicotinamide derivatives, including compounds structurally related to N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide, has been extensive. The study by Dubey and Desiraju (2014) focuses on the acid-pyridine heterosynthon as a molecular module to explore the structural landscape of benzoic acid : isonicotinamide co-crystals, highlighting the role of fluorobenzoic acids in forming high-energy structures (Dubey & Desiraju, 2014).

Synthesis and Antimicrobial Applications

The antimicrobial potential of isonicotinamide derivatives has been demonstrated in various studies. For instance, the synthesis of new 1,2,4-triazoles from isonicotinamide and their subsequent evaluation for antimicrobial activities revealed that compounds derived from isonicotinamide exhibit good to moderate activity against a range of microorganisms. This suggests a potential avenue for the development of antimicrobial agents utilizing isonicotinamide as a core structure (Bayrak et al., 2009).

Antiviral and Antimicrobial Synthesis

Synthesis efforts targeting isonicotinamide derivatives have led to compounds with promising antiviral and antimicrobial properties. Studies illustrate the synthesis of 6-pyridin-4-yl-2, 3-dihydro-1H-pyridazin-4-one derivatives and their evaluation for antimicrobial activity, underscoring the chemical versatility and biological relevance of isonicotinamide-based compounds in developing new therapeutics (Javed et al., 2013).

Hydrogel Formation and Material Science

The formation of nonpolymeric hydrogels from N-(4-pyridyl)isonicotinamide, a related derivative, showcases the compound's utility in material science and its potential for creating novel hydrogel materials. This research highlights the unique gelation properties of isonicotinamide derivatives and their applications in designing new materials (Kumar et al., 2004).

Crystal Engineering and Pharmaceutical Co-crystals

Innovations in crystal engineering and the development of pharmaceutical co-crystals have benefited from studies on isonicotinamide derivatives. The exploration of carboxamide-pyridine N-oxide heterosynthons for crystal engineering and the synthesis of cocrystals with pharmaceutical applications highlight the significance of isonicotinamide derivatives in advancing drug formulation and delivery technologies (Reddy et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O/c21-17-4-2-1-3-16(17)18-5-6-19(25-24-18)26-12-9-15(13-26)23-20(27)14-7-10-22-11-8-14/h1-8,10-11,15H,9,12-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXAHKPVNVELJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2720444.png)

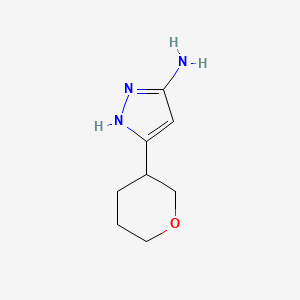

![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)

![3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2720456.png)

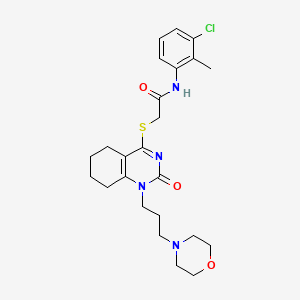

![N-(3-chloro-4-methylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2720457.png)

![N-(3-isopropylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2720459.png)